molecular formula C15H14N4O3S B2840093 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide CAS No. 2034373-05-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2840093
CAS No.: 2034373-05-0
M. Wt: 330.36
InChI Key: LJVXQKRBBBZDOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,6-diaminopyrimidin-4-one with 4-arylidene-3-methylisoxazol-5(4H)-ones under microwave irradiation . The reaction is carried out in a 10-mL reaction vial with DMF and HOAc as solvents, and the mixture is irradiated at 240 W at 140°C for a specific time . The crude product is then purified by recrystallization from a mixed DMF-EtOH solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts like SBA-Pr-SO3H, can be employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core and a thiophene ring. This structural feature contributes to its diverse pharmacological activities and makes it a valuable compound for drug development .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-4-8-23-11(9)13(20)17-6-7-19-14(21)10-3-2-5-16-12(10)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,17,20)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVXQKRBBBZDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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